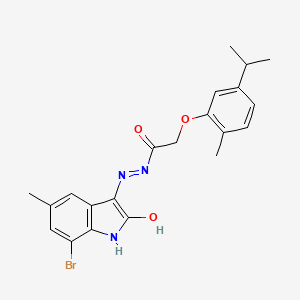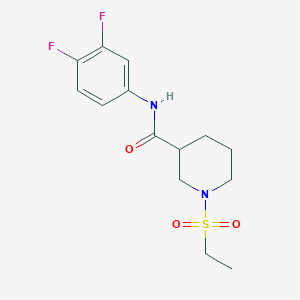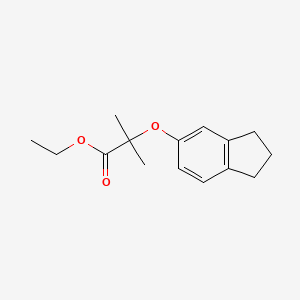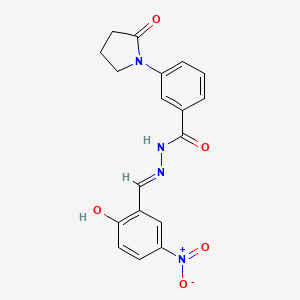
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate, also known as CTC-96, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is not fully understood. However, it is believed that tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate induces cell death in cancer cells by disrupting the mitochondrial membrane potential and triggering apoptosis. Moreover, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal cell growth.
Biochemical and Physiological Effects:
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to exhibit low toxicity in vitro and in vivo studies. It has been reported to have no adverse effects on the liver, kidney, or other vital organs. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to have a low binding affinity for human serum albumin, indicating that it has a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several potential future directions for the study of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. One area of interest is the development of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate and its potential applications in cancer therapy. Moreover, the synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
Conclusion:
In conclusion, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is a cyclobutane-based compound that has demonstrated potential applications in medicinal chemistry, materials science, and organic synthesis. Its ease of synthesis, low toxicity, and stability make it a promising candidate for further study. Future research on tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate may lead to the development of new antimicrobial agents and cancer therapies.
Méthodes De Synthèse
The synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate involves the reaction of cyclobutanone with ethyl diazoacetate in the presence of a catalyst, followed by the addition of propylmagnesium bromide and methyl iodide. The resulting product is then purified through column chromatography to obtain pure tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. The yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has also demonstrated antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O8/c1-7-9-11-12(10-8-2)18(15(21)25-5,16(22)26-6)17(11,13(19)23-3)14(20)24-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQOTMLFICBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050607.png)
![3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B6050624.png)
![5-benzyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6050631.png)
![5-{5-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B6050636.png)

![7-(2-fluorobenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050647.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6050650.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)


![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)